molecular formula C20H28O2 B1244833 Pseudopterosin G-J aglycone

Pseudopterosin G-J aglycone

Cat. No.: B1244833
M. Wt: 300.4 g/mol
InChI Key: QYYIMVMYWAMAAS-DDHJSBNISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pseudopterosin G-J aglycone (CAS Number 290810-69-4) is a diterpene derivative with a molecular formula of C20H28O2 and a molecular weight of 300.4 g/mol . This compound is the core aglycone structure of the pseudopterosin family of natural products, which are sourced from the Caribbean sea whip Pseudopterogorgia elisabethae . Its complex structure features four defined stereocenters, making it a significant synthetic target . The compound's challenging stereochemistry, particularly the exocyclic methyl-bearing carbons and the 2-methylpropenyl group, has driven the development of innovative synthetic strategies, such as repetitive asymmetric hydrovinylation, to install its chiral centers with high selectivity . This compound and its glycosylated derivatives are of major interest in pharmacological research due to their promising antibacterial potential . Studies on the mechanism of action have revealed that Pseudopterosin G targets the integrity of the Gram-positive bacterial cell wall . Research employing proteomic analysis in Bacillus subtilis has shown that the pseudopterosins induce a stress response characteristic of agents that target the bacterial cell envelope by interfering with membrane-bound steps of cell wall biosynthesis . They compromise cell wall integrity without disrupting the membrane potential, leading to a bacteriolytic effect . This well-defined mechanism, combined with low cytotoxicity, makes this compound a valuable chemical scaffold for research into novel anti-infective agents and for studying bacterial cell wall biosynthesis . This product is intended for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

IUPAC Name

(4S,6S,6aR,9S)-3,6,9-trimethyl-4-(2-methylprop-1-enyl)-5,6,6a,7,8,9-hexahydro-4H-phenalene-1,2-diol

InChI

InChI=1S/C20H28O2/c1-10(2)8-14-9-12(4)15-7-6-11(3)16-18(15)17(14)13(5)19(21)20(16)22/h8,11-12,14-15,21-22H,6-7,9H2,1-5H3/t11-,12-,14+,15+/m0/s1

InChI Key

QYYIMVMYWAMAAS-DDHJSBNISA-N

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@H](C[C@H](C3=C(C(=C(C1=C23)O)O)C)C=C(C)C)C

Canonical SMILES

CC1CCC2C(CC(C3=C(C(=C(C1=C23)O)O)C)C=C(C)C)C

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Pseudopterosin G J Aglycone

Source Organism: Pseudopterogorgia elisabethae

Pseudopterosin G-J aglycone is a naturally occurring diterpenoid derived from a family of marine compounds known as pseudopterosins. rsc.orged.ac.uk These metabolites are isolated from the sea whip Pseudopterogorgia elisabethae, a gorgonian octocoral found in the Caribbean Sea. nih.govupeikerrlab.capnas.orgnih.gov This organism is notable for producing a diverse array of bioactive natural products, with pseudopterosins representing a significant percentage, often 2-5%, of the crude chemical extract. upeikerrlab.canih.gov The pseudopterosins, including the precursors to the G-J aglycone, are recognized for their potent anti-inflammatory and analgesic properties. nih.govpnas.orgnih.gov

Extraction Techniques for this compound and Related Metabolites

The initial step in isolating this compound and its parent glycosides involves the collection and extraction of the source organism, P. elisabethae. pnas.org Standard methodologies for natural product isolation are employed, beginning with solvent extraction of the sea whip tissues.

The process typically involves partitioning the lyophilized (freeze-dried) organism between a non-polar solvent, such as hexane (B92381), and a more polar solvent system like a methanol (B129727)/water mixture. nih.govnih.gov This liquid-liquid partitioning separates the complex mixture of metabolites based on their polarity. The less polar compounds, including diterpene hydrocarbons that are biosynthetic precursors to pseudopterosins, are concentrated in the hexane fraction, while the more polar glycosides and other compounds are found in the aqueous methanol layer. nih.gov Further processing of these fractions is necessary to isolate the specific pseudopterosins that can then be used to derive the aglycone.

Chromatographic Separation and Purification Strategies for this compound

Following initial solvent extraction, a multi-step chromatographic process is essential for the separation and purification of individual pseudopterosins and their aglycones from the complex extract. pnas.org These strategies exploit the different physicochemical properties of the compounds, such as polarity and size.

Common techniques employed include:

Silica (B1680970) Gel Column Chromatography : This is a primary method used for the initial fractionation of the crude extract. The extract is passed through a column packed with silica gel, and different compounds are eluted using a gradient of solvents, separating them based on their affinity for the stationary phase. pnas.orgnih.gov

High-Performance Liquid Chromatography (HPLC) : For fine-scale purification, HPLC is the method of choice. It offers high resolution and is used to isolate individual pseudopterosin isomers from one another. pnas.orgnih.gov

Preparative Thin-Layer Chromatography (TLC) : In some synthetic and purification schemes, preparative TLC is used to carefully purify small quantities of specific intermediates or the final aglycone product. acs.org

Through the sequential application of these chromatographic techniques, pure samples of the parent pseudopterosins (G, H, I, and J) are obtained. The aglycone is then typically derived through a chemical reaction known as deglycosylation (hydrolysis), which cleaves the sugar moiety from the diterpene core. acs.org

Methodologies for Structural Elucidation of Isolated this compound

The precise three-dimensional structure of this compound was determined through a combination of advanced spectroscopic and crystallographic methods. These techniques were crucial not only for the initial characterization but also for correcting an initial misassignment of its stereochemistry. rsc.orgacs.org

Spectroscopic methods are fundamental to determining the connectivity and relative stereochemistry of complex organic molecules. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) were pivotal.

Nuclear Magnetic Resonance (NMR) : Comparison of the ¹H NMR and ¹³C NMR spectra of the G-J aglycone with the well-established spectra of the Pseudopterosin A-F aglycone was the key to revising the structure. acs.orgacs.org Initial reports suggested the two aglycone families differed in the stereochemistry at the C(7) position. However, careful analysis of NMR data, particularly the chemical shifts and coupling constants, revealed that the actual difference was at the C(1) position, making them C(1) diastereomers. rsc.orgacs.org The distinct spectral fingerprints of these isomers allowed for an unambiguous reassignment of the relative stereochemistry. acs.org

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) was used to confirm the molecular formula of the aglycone and its derivatives, ensuring the correct elemental composition was assigned, which is a prerequisite for detailed structural analysis. acs.orgacs.org

Table 1: Key Spectroscopic Data for Stereochemical Reassignment

Technique Observation Conclusion Reference
¹H NMR Significant differences in chemical shifts and coupling patterns compared to Pseudopterosin A-F aglycone. The G-J aglycone is a diastereomer of the A-F aglycone. acs.org
¹³C NMR Distinct chemical shifts for carbon atoms, particularly around the stereogenic centers. Supported the structural revision, indicating a difference at C(1), not C(7). acs.orgacs.org
HRMS Provided exact mass and confirmed the molecular formula. Verified the elemental composition of the molecule. acs.org

While NMR provides powerful data on relative stereochemistry, X-ray crystallography offers the most definitive evidence for both the relative and absolute configuration of a molecule. To conclusively prove the revised stereochemical assignment for the this compound, researchers performed a single-crystal X-ray diffraction analysis. acs.orgnih.gov

Since the aglycone itself did not readily form X-ray quality crystals, a derivative of a synthetic intermediate was prepared. Specifically, a p-bromobenzoate derivative was synthesized. acs.org The presence of the heavy bromine atom in the crystal lattice facilitates the diffraction analysis and allows for the unambiguous determination of the absolute stereochemistry using anomalous dispersion. The resulting crystal structure unequivocally confirmed the revised structure, showing that this compound is diastereomeric to the Pseudopterosin A-F series at the C(1) position. acs.org

Biosynthetic Pathways and Precursors of Pseudopterosin G J Aglycone

Proposed Biosynthetic Route from Geranylgeranyl Pyrophosphate (GGPP)

The biosynthesis of the pseudopterosin aglycone core commences with the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). rsc.orgresearchgate.net Early investigations involving radiolabeling studies with cell-free extracts from A. elisabethae were instrumental in identifying the initial dedicated steps of the pathway. acs.orgnih.gov These studies proposed that GGPP undergoes a complex cyclization to form the initial hydrocarbon intermediate, elisabethatriene (B1243429). rsc.orgresearchgate.net

A proposed mechanistic pathway for this initial cyclization involves the generation of a tertiary allylic carbocation from GGPP, which then cyclizes to form a cyclohexene (B86901) intermediate. rsc.orgresearchgate.net A series of subsequent 1,2-hydride shifts and a final proton loss with allylic transposition ultimately yield elisabethatriene. rsc.orgresearchgate.net This hydrocarbon then undergoes further enzymatic transformations, including aromatization to erogorgiaene, which serves as a crucial branching point in the biosynthesis of various pseudopterosins. wikipedia.orgresearchgate.net

Role of Elisabethatriene Synthase (AeTPS) in Serrulatane Skeleton Formation

The pivotal cyclization of the linear precursor GGPP into the characteristic bicyclic serrulatane skeleton of elisabethatriene is catalyzed by a specific diterpene cyclase known as elisabethatriene synthase (AeTPS). acs.orgwikipedia.org This enzyme, encoded by the coral's genome, facilitates a type I cyclization mechanism, transforming the acyclic GGPP into the foundational carbon framework of the pseudopterosins in a single, efficient step. acs.orgwikipedia.org The identification and characterization of AeTPS have been a significant milestone, confirming that the octocoral itself possesses the genetic machinery for producing these complex terpenoids, challenging the long-held belief that such compounds were exclusively of microbial origin. escholarship.orgnih.gov

Multifunctional Cytochrome P450 Enzymes (AeCYP) in Oxidative Cascades

Following the formation of the serrulatane backbone, a series of oxidative modifications are essential to construct the pseudopterosin aglycone. Recent groundbreaking research has identified a unique class of multifunctional cytochrome P450 enzymes, designated AeCYP, as the key catalysts in this process. acs.orgnih.gov These enzymes are remarkable in their ability to catalyze a cascade of reactions, transforming a simple hydrocarbon into a nearly mature natural product within a single enzymatic protein. acs.org

Specifically, a single animal type II CYP450 (AeCYP) orchestrates an aromatization-dihydroxylation cascade. acs.org This cascade is responsible for converting elisabethatriene into the core structure of the seco-pseudopterosins, with intermediates such as elisabethatrienol being formed along the way. acs.org This discovery has clarified previously proposed biosynthetic pathways and highlighted the sophisticated enzymatic machinery present in octocorals. acs.orgnih.gov The ability of a single P450 enzyme to perform multiple, complex oxidative steps is a noteworthy feature of this pathway. acs.orgpnas.orgacs.orgnih.gov

Enzymatic Steps Leading to the Pseudopterosin Aglycone Core

The enzymatic journey from GGPP to the final pseudopterosin aglycone involves a series of well-defined, albeit complex, steps. The process can be summarized as follows:

Cyclization: Geranylgeranyl pyrophosphate (GGPP) is cyclized by elisabethatriene synthase (AeTPS) to form elisabethatriene. acs.orgwikipedia.org

Aromatization: Elisabethatriene is then aromatized to produce erogorgiaene. wikipedia.orgresearchgate.net

Oxidative Cascade: A multifunctional cytochrome P450 enzyme (AeCYP) catalyzes a cascade of oxidative reactions. acs.orgnih.gov This cascade proceeds through intermediates like elisabethatrienol and its epimer, ultimately leading to the formation of 7,8-dihydroxyerogorgiaene, which is the aglycone of seco-pseudopterosins. acs.orgnih.gov

Final Cyclization: The bicyclic seco-pseudopterosin precursors, such as amphilectosins, undergo a final cyclization to form the tricyclic amphilectane skeleton characteristic of the pseudopterosins. rsc.orgresearchgate.net

Feeding studies using isotopically labeled precursors have been crucial in elucidating this sequence of events. acs.orgnih.govgoogle.com

Biogenetic Relationship to Seco-pseudopterosins and other Diterpenes

The pseudopterosins are biogenetically closely related to the seco-pseudopterosins, sharing a common biosynthetic origin. wikipedia.orgresearchgate.net Erogorgiaene serves as a key branch point, leading to both classes of compounds. wikipedia.org The seco-pseudopterosins retain the bicyclic serrulatane framework, while the pseudopterosins possess the tricyclic amphilectane core, which is formed through a final cyclization step. rsc.orgnih.gov This close relationship is evident in their structural similarities and the co-occurrence of both compound classes in A. elisabethae. researchgate.netnih.govacs.org

Furthermore, the biosynthetic pathway of pseudopterosins shares features with the biosynthesis of other marine diterpenes, highlighting conserved enzymatic strategies in marine organisms for the production of complex natural products. escholarship.orgpnas.org The discovery of terpene cyclases and P450s in corals has provided a foundation for understanding the broader landscape of terpenoid biosynthesis in these organisms. escholarship.orgnih.gov

Heterologous Expression Systems for Biosynthetic Pathway Elucidation

The elucidation of the pseudopterosin biosynthetic pathway has been significantly advanced by the use of heterologous expression systems. acs.orgnih.gov The expression of coral-derived genes, such as those for AeTPS and AeCYP, in microbial hosts like Saccharomyces cerevisiae (yeast) and Escherichia coli, has enabled researchers to study the function of individual enzymes and reconstruct key parts of the biosynthetic pathway in vitro and in vivo. acs.orgnih.govnih.gov

These systems have been instrumental in:

Confirming the function of elisabethatriene synthase. acs.org

Characterizing the multifunctional nature of the cytochrome P450 enzymes. acs.orgnih.gov

Probing the mechanism of the oxidative cascade through feeding studies with proposed intermediates. acs.org

Demonstrating the potential for the biotechnological production of pseudopterosins and their precursors, offering a sustainable alternative to extraction from their natural coral source. nih.govgoogle.com

Chemical Synthesis and Synthetic Methodologies of Pseudopterosin G J Aglycone

Total Synthesis Approaches to Pseudopterosin G-J Aglycone

The pseudopterosins are a family of marine-derived diterpenoid glycosides that have garnered significant interest from the synthetic chemistry community due to their complex molecular architecture and potent anti-inflammatory and analgesic properties. thieme-connect.com The synthesis of their aglycone cores, particularly the stereochemically distinct this compound, presents a formidable challenge that has spurred the development of innovative synthetic strategies. rsc.orgrsc.org To date, multiple total and formal syntheses of pseudopterosin aglycones have been reported, reflecting an evolution in strategic design from linear, structure-based approaches to more convergent and transform-based methodologies. rsc.orgrsc.orged.ac.uk

The initial structural assignment for the G-J aglycone was later revised, a correction that was confirmed through total synthesis. rsc.orgnih.gov This revision highlighted the subtleties in its stereochemistry and underscored the power of chemical synthesis in verifying natural product structures. rsc.orgacs.org Syntheses have commenced from a variety of starting materials, including commercially available terpenes and aromatic precursors, with each approach offering unique solutions to the construction of the characteristic tricyclic framework and its embedded stereocenters. rsc.org

Core Structure Construction Strategies

The construction of the tricyclic hydrophenalene core of this compound has been approached through several distinct strategic paradigms. These can be broadly categorized by the choice of starting material and the sequence of ring formation.

One major class of syntheses employs a structure-goal based strategy starting from terpene precursors like (S)-(−)-limonene. rsc.org This biomimetic approach leverages the existing chirality of the starting material to establish key stereocenters in the target molecule. For instance, early work by Corey involved transforming (S)-limonene through a multi-step sequence to create a diene precursor for an intramolecular aldol (B89426) condensation, eventually leading to the tricyclic system. rsc.org A key step in this strategy was an intramolecular Friedel-Crafts alkylation to close the final ring. rsc.org The stereochemical outcome of this cyclization was found to be highly dependent on the choice of protecting groups, a feature that was later exploited to selectively generate the G-J aglycone stereochemistry. rsc.org

Another well-established strategy begins with simple aromatic precursors . rsc.org In this approach, the aromatic A-ring is present from the outset, and the B and C rings are constructed upon it. The RajanBabu synthesis, for example, starts with 2,3-dimethoxy toluene (B28343) and employs a series of nickel-catalyzed asymmetric hydrovinylation reactions to build the carbon framework and install chirality, followed by intramolecular Friedel-Crafts acylations to forge the B and C rings. rsc.orgnih.gov This method provides a high degree of reagent control for installing three of the four chiral centers. nih.gov

More recently, a transform-based strategy has been introduced, which represents a significant departure from previous approaches. rsc.orged.ac.uk This unconventional methodology, developed by Sherburn and coworkers, constructs the aromatic ring last. rsc.orged.ac.uk The synthesis commences with the construction of a chiral, cross-conjugated hydrocarbon (a 1,1-divinylallene) from acyclic precursors. thieme-connect.comed.ac.uk This key intermediate then undergoes a cascade of three successive cycloaddition reactions to rapidly assemble the tricyclic core, with the aromatic catechol ring being formed in the final stages via aromatization of a diketone precursor. thieme-connect.comed.ac.ukoup.com This approach significantly reduces the step count compared to more traditional strategies. ed.ac.uk

Table 1: Overview of Core Construction Strategies for Pseudopterosin Aglycones

Synthetic Strategy Starting Material Type Key Features Example Synthesis
Terpene-Based Chiral Terpene (e.g., Limonene) Biomimetic; utilizes existing stereocenters. Corey (1998, 2000)
Aromatic-Based Substituted Arene (e.g., Toluene) Builds B/C rings onto an existing A ring; high reagent control. RajanBabu (2011)
Transform-Based Acyclic Precursors Unconventional; builds aromatic ring last via cycloaddition cascade. Sherburn (2015)

Key Reactions and Methodological Innovations in Tricyclic Framework Assembly

The assembly of the complex tricyclic framework of this compound has necessitated the use and development of powerful and stereoselective chemical reactions. Methodological innovations in cycloadditions, cross-couplings, and cyclizations have been central to the success of these synthetic campaigns.

The Diels-Alder reaction has proven to be a powerful tool for constructing the carbocyclic rings of the pseudopterosin core. In a highly elegant "transform-based" approach by Sherburn and Paddon-Row, a sequence of three cycloadditions is employed to build the entire tricyclic system. thieme-connect.comoup.com The synthesis begins with a stereoselective Diels-Alder reaction of an axially chiral divinylallene. thieme-connect.com This is followed by a second cycloaddition with acrolein and a third with nitroethylene (B32686) at high pressure (19 kbar) to complete the tricyclic framework. thieme-connect.comed.ac.ukoup.com The aromatic A-ring is then revealed through a subsequent Nef reaction and oxidation sequence. ed.ac.uk Another approach by Vanderwal also utilizes a Diels-Alder reaction, adding a diene to a pulegone-derived dienophile to construct the core. organic-chemistry.org This strategy highlights the efficiency of cycloadditions in rapidly increasing molecular complexity from simple precursors. oup.comorganic-chemistry.org

The Kumada cross-coupling, which forms carbon-carbon bonds by reacting a Grignard reagent with an organic halide, has been instrumental in preparing key intermediates for the G-J aglycone synthesis. organic-chemistry.orgmit.edu In the Sherburn synthesis, a nickel(0)-catalyzed Kumada cross-coupling is a crucial step for generating the chiral cross-conjugated divinylallene intermediate. thieme-connect.comed.ac.uk The reaction couples a methanesulfonate (B1217627) electrophile with a Grignard reagent, proceeding with high anti-SN2' selectivity to furnish the desired product in high enantiomeric enrichment. lboro.ac.uk This step is critical as it establishes the chirality that directs the subsequent stereoselective Diels-Alder cycloadditions. thieme-connect.comed.ac.uk

The enantioselective synthesis developed by RajanBabu features the repeated and highly effective use of asymmetric hydrovinylation to install key stereogenic centers. rsc.orgnih.gov This nickel-catalyzed reaction adds a vinyl group across a double bond with a high degree of stereocontrol. nih.gov The synthesis of the G-J aglycone employs this reaction three separate times with excellent yields and stereoselectivities. nih.gov The first hydrovinylation of 2,3-dimethoxy-4-methylstyrene establishes the C7 stereocenter with a 96:4 enantiomeric ratio. nih.gov Subsequent hydrovinylations are used to build out the side chains and set the C3 stereocenter, demonstrating the power of this method for the controlled installation of chirality in complex molecule synthesis. rsc.orgnih.gov This reagent-controlled approach offers flexibility, as the use of either enantiomer of the catalyst's ligand allows for the synthesis of either enantiomer of the natural product from the same starting material. nih.gov

The intramolecular Friedel-Crafts reaction is a cornerstone of many pseudopterosin syntheses, often employed as the final ring-closing step to forge the tricyclic core. rsc.orggla.ac.uk In Corey's synthesis of the G-J aglycone, a methanesulfonic acid-promoted intramolecular Friedel-Crafts alkylation of a protected amphilectosin intermediate was used. rsc.org A critical discovery was that the stereochemical outcome of this cyclization could be controlled by the electronic properties of a protecting group on the catechol precursor. rsc.org Cyclization of a silyl (B83357) ether precursor proceeded through an allyl cation intermediate to give the G-J aglycone stereochemistry as the major product in high yield (97%) and with good diastereoselectivity (6:1 to 8:1 dr). rsc.org This ability to direct the stereochemical course of the key cyclization step was pivotal for the first total synthesis of the correctly assigned G-J aglycone structure. rsc.org Similarly, RajanBabu's synthesis employs two successive intramolecular Friedel-Crafts acylations to construct the B and C rings of the aglycone skeleton. rsc.org

Table 2: Key Methodologies in this compound Synthesis

Reaction Role in Synthesis Key Features Example Synthesis
Diels-Alder Cycloaddition Tricyclic core formation Cascade of three cycloadditions; high pressure conditions. Sherburn (2015)
Kumada Cross-Coupling Intermediate synthesis Ni(0)-catalyzed; creates chiral divinylallene with high selectivity. Sherburn (2015)
Asymmetric Hydrovinylation Stereocenter installation Ni-catalyzed; used three times with high yield and selectivity. RajanBabu (2011)
Intramolecular Friedel-Crafts Cyclization Final ring closure Stereoselectivity controlled by protecting groups. Corey (2000)
Anionic Oxy-Cope Rearrangement

A powerful strategy for the construction of the hydrophenalene carbon skeleton of the pseudopterosin aglycones involves an anionic oxy-Cope rearrangement. acs.org This pericyclic reaction, a variation of the Cope rearrangement, utilizes a 1,5-dien-3-ol system. The driving force for this transformation is the formation of a thermodynamically stable enolate, which renders the reaction largely irreversible. nih.govacs.org The rate of the anionic oxy-Cope rearrangement can be accelerated by factors of 10¹⁰ to 10¹⁷ compared to its neutral counterpart. nih.gov

In a formal synthesis of the pseudopterosins, a key step is an anionic oxy-Cope/transannular Michael addition cascade. lboro.ac.uk This sequence transforms a readily available spirocyclic precursor into the fused bicyclic system of the aglycone. The anionic oxy-Cope rearrangement of a diastereomeric mixture of spirocyclic alcohols, induced by potassium hydride at low temperatures, proceeds in nearly quantitative yield to furnish a single diastereomer of the bicyclo[7.3.1] system. lboro.ac.uk The reaction is believed to proceed through a chair-like transition state, which dictates the stereochemical outcome of the newly formed chiral centers. nih.gov

Table 1: Key Features of the Anionic Oxy-Cope Rearrangement in Pseudopterosin Synthesis

FeatureDescriptionReference
Reaction Type nih.govnih.gov-Sigmatropic Rearrangement nih.gov
Substrate1,5-dien-3-ol lboro.ac.uk
Key ReagentPotassium Hydride (KH) lboro.ac.uk
Driving ForceFormation of a stable enolate nih.govacs.org
Key TransformationConversion of a spirocyclic system to a bicyclo[7.3.1] system lboro.ac.uk
StereocontrolAchieved through a highly ordered, chair-like transition state nih.gov
Cationic Cyclization

The construction of the tricyclic core of the this compound is often accomplished through a biomimetic cationic cyclization. nih.govrsc.org This key ring-forming reaction mimics a proposed step in the natural biosynthesis of pseudopterosins. rsc.org The diastereoselectivity of this cyclization is a critical aspect, and it has been shown to be influenced by both the choice of catalyst and the nature of protecting groups on the aromatic ring. nih.govrsc.org

In the synthesis of the G-J aglycone, a protected amphilectosin precursor undergoes an intramolecular Friedel-Crafts-type alkylation promoted by an acid. The stereochemical outcome of this cyclization is highly dependent on the reaction conditions. For instance, the use of methanesulfonic acid on a substrate with a tert-butyldimethylsilyl (TBS) ether protecting group on the catechol moiety leads to the formation of the this compound stereochemistry. rsc.org The reaction is proposed to proceed through the protonation of a diene to form an allylic cation. Subsequent cyclization between C1 and C13, stabilized by the electron-donating silyl ether, forms a spiro-intermediate. A final 1,2-rearrangement and proton loss yields the protected G-J aglycone with a diastereomeric ratio in the range of 6:1 to 8:1. rsc.org In contrast, changing the protecting group to a mesylate can alter the stereoselectivity to favor the A-F aglycone diastereomer. rsc.org Various Lewis acids, such as aluminum chloride, have also been effectively employed to promote this critical cyclization. nih.gov

Stereoselective Installation of Chiral Centers

The stereocontrolled synthesis of the multiple chiral centers within the this compound is a central challenge. Several strategies have been successfully implemented to address this.

One common approach is the use of chiral pool starting materials . For example, the readily available monoterpene (S)-(-)-limonene has been utilized as a starting point, with its inherent chirality being transferred through the synthetic sequence to establish the stereochemistry of the final product. rsc.org

Enantioselective catalysis offers another powerful method for establishing key stereocenters. A notable example is the use of a cobalt-catalyzed enantioselective hydrovinylation reaction. nih.govnih.gov This method has been applied in a short and efficient synthesis of the pseudopterosin A-F aglycone, demonstrating its utility in setting the absolute stereochemistry early in the synthetic route. nih.gov

Furthermore, diastereoselective reactions are crucial for controlling the relative stereochemistry of the chiral centers. The aforementioned cationic cyclization is a prime example of a diastereoselective ring-closing reaction. rsc.org Additionally, annulation strategies, such as a [3+3] annulation involving an intermolecular followed by an intramolecular Mukaiyama aldol reaction, have been used to construct the bicyclic core with control over the newly formed stereocenters. rsc.org The stereochemical outcome of such reactions is often dictated by the facial selectivity of the nucleophilic attack on a prochiral center.

Formal Synthesis Strategies for this compound

A formal synthesis constitutes the synthesis of a known intermediate that has previously been converted to the final natural product. Several formal syntheses of the this compound have been reported, providing efficient and strategic access to this complex molecule.

A landmark formal synthesis by Corey and co-workers was instrumental in the structural revision of the this compound. rsc.org Their work in 1998 led to an intermediate whose stereochemistry was initially thought to correspond to the A-F aglycone. However, subsequent spectroscopic comparison with the natural product led to the realization that this intermediate actually possessed the stereochemistry of the G-J aglycone. The deprotection of this intermediate completed the first total synthesis of the correctly assigned this compound in a 14-step longest linear sequence. rsc.org

More recently, a concise formal synthesis has been developed that employs an anionic oxy-Cope/transannular Michael addition cascade as the key strategic element. lboro.ac.uk This transformation-based approach, as opposed to a strategy based on a chiral pool starting material, allows for a rapid increase in molecular complexity. lboro.ac.uk The synthesis commences with pulegone (B1678340) and proceeds through a Diels-Alder reaction to construct a spirocyclic intermediate. researchgate.net This intermediate then undergoes the key cascade reaction to form the hydrophenalene skeleton of the pseudopterosins. Oxidation of the resulting cyclohexenone furnishes a phenolic intermediate, a known precursor to the pseudopterosin aglycones, completing the formal synthesis in just eight steps. lboro.ac.uk

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of the this compound is crucial for structure-activity relationship (SAR) studies and for the development of new therapeutic agents.

Chemical Modifications of the Aglycone Core

The synthetic accessibility of the pseudopterosin aglycone has enabled the creation of novel derivatives through chemical modification of its core structure. One such modification involves the glycosylation of the synthetic aglycone. For example, treatment of the pseudopterosin A-F aglycone with a D-xylose-derived α-trichloroacetimidate in the presence of a Lewis acid has been used to synthesize iso-pseudopterosin A, a novel anti-inflammatory compound. nih.gov

Another approach to generating analogues involves the modification of the catechol A-ring. The this compound has been converted into pseudopteroquinoxaline through oxidation with silver(I) oxide followed by condensation with ethylenediamine. rsc.org Additionally, simple prenylated aromatic mimics of the pseudopterosin skeleton have been synthesized to probe the structural requirements for biological activity. These mimics were prepared via the acid-catalyzed reaction of 2,6-dimethoxyphenol (B48157) with 2-methyl-3-buten-2-ol, followed by glycosylation. rsc.org

Table 2: Examples of this compound Analogues

Analogue TypeSynthetic ModificationPurposeReference
Glycoside AnalogueGlycosylation of the aglycone with a different sugar or linkageSAR studies, development of new anti-inflammatory agents nih.gov
Heterocyclic AnalogueOxidation of the catechol and condensation with a diamineExploration of novel chemical space and biological activity rsc.org
Simplified MimicSynthesis of prenylated aromatic compoundsTo understand the minimal structural requirements for activity rsc.org

Synthesis of Seco-Pseudopterosins for Biosynthetic and Activity Studies

The seco-pseudopterosins are a structurally related class of diterpenes that are considered to be the biosynthetic precursors of the pseudopterosins. rsc.org They possess an open-chain serrulatane skeleton, in contrast to the tricyclic amphilectane framework of the pseudopterosins. The synthesis of seco-pseudopterosins is of significant interest for studying the biosynthesis of pseudopterosins and for investigating the biological activities of these open-chain analogues.

A total synthesis of seco-pseudopteroxazole (B1246743), which shares the seco-pseudopterosin carbon skeleton, has been accomplished. nih.gov A key feature of this synthesis is the construction of a fully substituted arene, which serves as a common intermediate. This was achieved through a cascade alkyne carbopalladation/Stille reaction to create a triene precursor, followed by a 6π electrocyclization/aromatization sequence. The final seco-pseudopteroxazole was obtained through a straightforward elongation of the side chain from this advanced intermediate. nih.gov

Another synthetic route towards the seco-pseudopterosin aglycone has been described that utilizes key reactions such as asymmetric allylation, anionic oxy-Cope rearrangement, and cationic cyclization to construct the bicyclic core with high stereochemical control. This approach has led to a formal synthesis of a seco-pseudopterosin, providing a valuable platform for further biosynthetic and biological investigations.

Preparation of Pseudopteroxazoles and Isopseudopteroxazoles

The conversion of pseudopterosin aglycones, particularly the this compound, into heterocyclic derivatives such as pseudopteroxazoles and isopseudopteroxazoles represents a significant area of research. These modifications of the natural product core aim to generate novel compounds with potentially enhanced or altered biological activities. The catechol functionality of the aglycone is the key reactive site for these transformations, allowing for the construction of the oxazole (B20620) ring system. Methodologies have been developed that are efficient and allow for the generation of a library of derivatives for further study. nih.gov

One of the prominent methods for the synthesis of pseudopteroxazoles is a one-pot reaction that starts from the natural pseudopterosins. This approach is advantageous as it avoids the need to isolate the aglycone intermediate, thereby streamlining the synthetic process. The reaction proceeds by treating a mixture of pseudopterosins G-J with an acid to hydrolyze the glycosidic bond, followed by in-situ formation of the oxazole ring.

A notable advancement in this area is the development of a silver(I)-mediated transformation of the catechol to a benzoxazole (B165842). This methodology was successfully employed in the first synthesis of the marine natural product homopseudopteroxazole. nih.gov The reaction involves the oxidation of the this compound in the presence of silver(I) oxide and a suitable nitrile, which serves as the source of the C2-substituent of the oxazole ring. This reaction is believed to proceed through an ortho-quinone intermediate, which then condenses with the nitrile followed by cyclization and aromatization to afford the benzoxazole product.

The versatility of these synthetic methods allows for the preparation of a variety of pseudopteroxazole (B1238132) and isopseudopteroxazole analogs by varying the nitrile reagent. This has led to the creation of non-natural congeners with modified C2-substituents on the oxazole ring. The choice of the nitrile directly influences the nature of the substituent at this position, enabling the exploration of structure-activity relationships.

The general reaction conditions for the one-pot synthesis of pseudopteroxazoles and the silver-mediated synthesis of homopseudopteroxazole are summarized in the tables below.

Table 1: One-Pot Synthesis of Pseudopteroxazole Derivatives
Starting MaterialReagents and ConditionsProductYield (%)
Pseudopterosins G-J1. Amberlyst-15, MeOH, reflux 2. Nitrile, oxidizing agent, solvent, heatC2-substituted PseudopteroxazolesVariable
General conditions for the one-pot synthesis of pseudopteroxazole derivatives from pseudopterosins G-J.
Table 2: Silver(I)-Mediated Synthesis of Homopseudopteroxazole
Starting MaterialReagents and ConditionsProductYield (%)
This compoundAg₂O, Acetonitrile, Toluene, 80 °CHomopseudopteroxazoleNot specified in abstract
Conditions for the silver(I)-mediated synthesis of homopseudopteroxazole. nih.gov

In addition to pseudopteroxazoles, related heterocyclic structures such as pseudopteroquinoxalines have also been synthesized from the this compound. This transformation involves the oxidation of the aglycone to the corresponding ortho-quinone, followed by condensation with a diamine, such as ethylenediamine. This reaction further demonstrates the utility of the catechol moiety for the synthesis of diverse heterocyclic derivatives.

Biological Activities and Mechanistic Studies of Pseudopterosin G J Aglycone Non Clinical

Anti-inflammatory Mechanisms

The anti-inflammatory properties of pseudopterosins are well-documented, with potencies that have been reported to exceed that of established agents like indomethacin. nih.gov The core mechanism of this activity is attributed to the modulation of critical inflammatory pathways, including the arachidonic acid cascade and nuclear factor-κB (NF-κB) signaling. nih.gov Research into synthetic versions of the pseudopterosin aglycone has confirmed that this core structure is a key contributor to the observed anti-inflammatory effects. nih.gov

A primary mechanism for the anti-inflammatory action of pseudopterosins is their interaction with the arachidonic acid (AA) cascade. nih.gov This metabolic pathway is responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, potent lipid mediators of inflammation. nih.gov The pseudopterosins interrupt this cascade, leading to a reduction in the downstream production of these pro-inflammatory molecules. nih.govnih.gov This modulation is a key factor in their ability to mitigate inflammatory responses. nih.gov

Phospholipase A2 (PLA2) enzymes are critical upstream regulators of the arachidonic acid cascade, responsible for releasing arachidonic acid from cell membranes. While some studies have reported that pseudopterosins are inactive as direct inhibitors of PLA2 in certain in-vitro assays nih.gov, other mechanistic investigations have linked their anti-inflammatory effects to the modulation of PLA2 activity. For example, Pseudopterosin A has been shown to inhibit pancreatic PLA2 and selectively target human neutrophil-PLA2.

The Nuclear Factor-κB (NF-κB) signaling pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines. Research demonstrates that pseudopterosins can effectively block this key inflammatory pathway. nih.gov This inhibition is achieved by preventing the phosphorylation of essential signaling proteins p65 and IκB (Inhibitor of κB). nih.gov The blockade of NF-κB leads to a subsequent and significant reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemotactic protein-1 (MCP-1). nih.gov

Notably, a synthetic Pseudopterosin A-F aglycone was found to exhibit anti-inflammatory activity comparable to a natural mixture of pseudopterosins A-D, as measured by the inhibition of LPS-induced NF-κB activation in breast cancer cells. nih.gov This finding underscores the importance of the aglycone structure in mediating NF-κB inhibition.

Table 1: Effect of Pseudopterosins on NF-κB Signaling and Cytokine Release

Compound/Agent Cell Line Stimulus Key Effect Outcome
Pseudopterosins A-D THP-1 monocytes LPS / TNF-α Inhibition of p65 phosphorylation, Stabilization of IκBα Reduced release of TNF-α, IL-6, MCP-1 nih.gov
Pseudopterosins A-D MDA-MB-231 LPS / TNF-α Inhibition of p65 phosphorylation, Stabilization of IκBα Reduced release of TNF-α, IL-6, MCP-1 nih.gov

Eicosanoids, which include prostaglandins and leukotrienes, are signaling molecules derived from the arachidonic acid cascade that play a crucial role in inflammation. nih.gov The pseudopterosins have been shown to mediate their anti-inflammatory effects by inhibiting the release of these compounds from inflammatory cells. nih.gov

In non-clinical studies using zymosan-stimulated murine peritoneal macrophages, Pseudopterosin A (PsA) was shown to inhibit the production of both prostaglandin (B15479496) E2 (PGE2) and leukotriene C4 (LTC4). nih.gov Similarly, Pseudopterosin E (PsE) demonstrated a dose-dependent inhibition of 6-keto-prostaglandin F1α and leukotriene C4 in peritoneal exudate. nih.gov This suppression of key eicosanoids highlights a critical mechanism by which these compounds exert their anti-inflammatory effects.

Table 2: Inhibition of Eicosanoid Production by Pseudopterosins

Compound Model Eicosanoid Inhibited IC50 / ED50
Pseudopterosin A Zymosan-stimulated murine peritoneal macrophages Prostaglandin E2 (PGE2) 4 µM nih.gov
Pseudopterosin A Zymosan-stimulated murine peritoneal macrophages Leukotriene C4 (LTC4) 1 µM nih.gov
Pseudopterosin E Zymosan-induced writhing (in vivo) 6-keto-prostaglandin F1α 24 mg/kg nih.gov

Antioxidant and Oxidative Stress Modulation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in inflammation and various diseases. Some diterpenes have been investigated for their antioxidant potential. researchgate.netnih.gov In the context of pseudopterosins, studies have begun to explore their effects on oxidative stress markers. For instance, research on Pseudopterosin H demonstrated an ability to alter intracellular ROS concentration, suggesting a role in modulating oxidative stress. researchgate.net Treatment with Pseudopterosin H was found to downregulate the production of intracellular reactive oxygen species in a prostate cancer cell line. researchgate.net

Superoxide (B77818) radicals (O₂•⁻) are highly reactive oxygen species produced during normal metabolic processes and in inflammatory states. nih.gov The scavenging of these radicals is a critical defense mechanism to prevent cellular damage. nih.gov While the direct superoxide radical scavenging activity of Pseudopterosin G-J aglycone has not been extensively detailed in published non-clinical research, the broader class of diterpenes has been noted for antioxidant activities. researchgate.netnih.gov The mechanism of scavenging typically involves the donation of a hydrogen atom or an electron to the superoxide radical, neutralizing it and forming a more stable molecule and hydrogen peroxide, which is subsequently detoxified by enzymes like superoxide dismutase. nih.gov Further investigation is required to determine if this compound specifically employs this or other antioxidant mechanisms.

Table of Compounds

Compound Name
6-keto-prostaglandin F1α
Arachidonic Acid
Indomethacin
Interleukin-6 (IL-6)
Leukotriene C4 (LTC4)
Monocyte Chemotactic Protein-1 (MCP-1)
Prostaglandin E2 (PGE2)
Pseudopterosin A
Pseudopterosin A-F aglycone
Pseudopterosin E
This compound
Pseudopterosin H

Reduction of Intracellular Reactive Oxygen Species (ROS) Formation

Information specifically detailing the reduction of intracellular reactive oxygen species (ROS) formation by this compound was not found in the available research literature. Studies on related compounds, such as Pseudopterosin H, have shown a downregulation of intracellular ROS production in cancer cell lines. medcraveonline.commedcraveonline.com However, this specific activity has not been documented for the this compound.

Protection against Oxidative Stress-Induced Cellular Damage

Specific studies documenting the protective effects of this compound against oxidative stress-induced cellular damage are not available in the current body of research. While the broader family of pseudopterosins has been noted for anti-inflammatory properties that can be related to oxidative stress, direct evidence for the G-J aglycone in this context is lacking. nih.gov For instance, Pseudopterosin A has been shown to protect synaptic function during exposure to hydrogen peroxide, an agent of oxidative stress. researchgate.net

Antimicrobial Efficacy

Pseudopterosin G, a key member of the G-J series, has demonstrated notable and selective antimicrobial efficacy, particularly against Gram-positive bacteria.

Activity against Gram-Positive Pathogens (e.g., Staphylococcus aureus, Mycobacterium spp., Enterococcus faecium)

Research has shown that pseudopterosins G-J exhibit potent activity against a range of Gram-positive pathogens. nih.gov Pseudopterosin G (PsG) is among the most active compounds against Staphylococcus aureus and shows significant activity against Enterococcus faecalis, with potency comparable to the antibiotic vancomycin. nih.govnih.gov Specifically, PsG displayed an IC₅₀ value of 2.9–4.5 μM against S. aureus and 3.1–3.8 μM against E. faecalis. nih.gov Furthermore, natural pseudopterosins G–J have been identified as having the strongest activity against several pathogens, including Mycobacterium tuberculosis. nih.gov

Table 1: Antimicrobial Activity of Pseudopterosin G (PsG) against Gram-Positive Bacteria

Pathogen IC₅₀ (μM) Reference Drug Reference Drug IC₅₀ (μM)
Staphylococcus aureus 2.9–4.5 Penicillin G 1.61
Enterococcus faecalis 3.1–3.8 Vancomycin 4.2

Data sourced from Correa et al., 2011. nih.govnih.gov

Activity against Fungi (e.g., Candida albicans)

In antimicrobial screenings, Pseudopterosin G and related compounds were evaluated for their efficacy against the fungal pathogen Candida albicans. The results indicated that these compounds were inactive against this yeast. nih.govnih.gov

Differential Modulation of Bacterial Growth

A significant characteristic of the antimicrobial profile of pseudopterosins is their selective activity. Studies consistently show that while compounds like Pseudopterosin G are effective against Gram-positive bacteria, they are inactive against Gram-negative bacteria such as Pseudomonas aeruginosa. nih.govnih.gov This differential activity is a known feature of many pseudopterosins. nih.gov The resistance of Gram-negative bacteria may be attributed to the protective barrier provided by the lipopolysaccharide outer membrane. nih.gov

Anticancer Research at the Cellular Level

The pseudopterosin family of compounds has been a subject of interest in cancer research due to observed cytotoxic activities in various malignant cell lines. medcraveonline.com Pseudopterosin G, in particular, has been identified as one of the more active compounds in this family against a panel of human cancer cells. nih.govnih.gov

In a study evaluating several pseudopterosins, PsG and PsQ were found to be the most active across five human cell lines, demonstrating moderate cytotoxic activity. nih.gov The growth inhibition (GI₅₀) values for Pseudopterosin G were determined against several cancer cell lines, including prostate (PC-3), cervical (HeLa), colorectal (HCT116), and breast (MCF-7) cancer cells. nih.gov The activity was found to be non-selective, as moderate cytotoxicity was also observed against the normal fibroblast cell line (BJ). nih.gov The broader anti-inflammatory properties of pseudopterosins, such as the inhibition of the NF-κB signaling pathway, may contribute to their anticancer effects. nih.govislandscholar.ca

Table 2: Cytotoxic Activity of Pseudopterosin G (PsG) against Human Cell Lines

Cell Line Cancer Type GI₅₀ (μM)
PC-3 Prostate Cancer 8.83
HeLa Cervical Cancer 5.8
HCT116 Colorectal Cancer 12.0
MCF-7 Breast Cancer 10.3
BJ Normal Fibroblast 9.3

Data sourced from Correa et al., 2011. medcraveonline.comnih.gov

Cytotoxic Effects on Malignant Cell Lines

Direct studies on the cytotoxic effects of this compound on malignant cell lines are not extensively available in the current body of scientific literature. However, research on the glycosylated form, Pseudopterosin G, has shown it to be one of the more active compounds within its class against various cancer cell lines.

In a study evaluating several pseudopterosins, Pseudopterosin G demonstrated notable cytotoxic activity. The table below summarizes the growth inhibition (GI₅₀) values for Pseudopterosin G against a panel of human cancer cell lines.

Cell LineCancer TypeGI₅₀ (µM)
HeLaCervical Cancer5.8-12.0
PC-3Prostate Cancer8.83
HCT116Colorectal Cancer5.8-12.0
MCF-7Breast Cancer5.8-12.0

It is important to note that these findings are for the glycosylated form of Pseudopterosin G. A patent has suggested that the aglycone forms of pseudopterosins may lack certain biological activities, such as anti-inflammatory and analgesic effects, which are prominent in the parent compounds thieme-connect.com. This suggests that the sugar moiety may be crucial for these particular activities, and the cytotoxic profile of the aglycone could also differ.

Induction of Apoptosis in Cancer Cells

There is currently a lack of specific research data on the induction of apoptosis in cancer cells by this compound. Studies on other members of the pseudopterosin family, such as Pseudopterosin H, have indicated an ability to induce apoptosis in prostate cancer cells mdpi.comnih.gov. This was accompanied by a downregulation of intracellular reactive oxygen species mdpi.comnih.gov. However, it remains to be determined if this compound shares this mechanism of action.

Impact on Cell Viability and Proliferation

Neurobiological Research

Neuroprotective Potential

Direct experimental evidence for the neuroprotective potential of this compound is not present in the existing scientific literature. However, studies on Pseudopterosin A have demonstrated neuroprotective effects. For instance, Pseudopterosin A was found to ameliorate ischemia-induced brain injury by acting on the Akt signaling pathway, reducing neuronal apoptosis, oxidative stress, and inflammatory mediators researchgate.net. It is plausible that other pseudopterosins and their aglycones could possess similar properties, but this requires specific investigation.

Protection of Synaptic Function

There are no specific studies on the protection of synaptic function by this compound. Research on Pseudopterosin A has shown that it can protect synaptic function during oxidative stress. In a study using a Drosophila melanogaster model, Pseudopterosin A mitigated the loss of neurotransmission caused by oxidative stress, prolonging synaptic function through a mechanism distinct from scavenging activity rsc.orgresearchgate.net. These findings highlight a potential area of investigation for other pseudopterosin derivatives, including the G-J aglycone.

Antiviral Activity (e.g., against HSV-1)

Specific data on the antiviral activity of this compound against Herpes Simplex Virus 1 (HSV-1) is not available. A general screening study mentioned that Pseudopterosin P was evaluated for antiviral activity against HSV-1, among other viruses, but detailed results were not provided organic-chemistry.org. Interestingly, a doctoral thesis noted that helioporin A, a compound with a structure closely related to pseudopterosins G-J, exhibited antiviral activity against HSV-1 gla.ac.uk. This suggests that the core structure of these compounds may have potential antiviral properties, warranting further investigation into the activity of this compound.

Structure Activity Relationship Sar Studies of Pseudopterosin G J Aglycone and Its Analogues

Impact of Core Structure Modifications on Biological Activity

Modifications to the core tricyclic skeleton of pseudopterosin aglycones have been explored to determine the essential structural requirements for biological activity. The amphilectane skeleton, a tricyclic framework of three fused rings, is the foundational structure for pseudopterosin aglycones. lboro.ac.uk Research involving the synthesis of various analogues has shown that anti-inflammatory activity can be maintained across a wide range of structural modifications to this core. researchgate.netnih.gov

One significant area of investigation has been the synthesis of seco-pseudopterosins, which are open-chain equivalents of the rigid tricyclic pseudopterosin framework. lboro.ac.uk These seco-pseudopterosins, featuring a serrulatane skeleton, offer greater flexibility for structural modifications and the investigation of SARs that are not easily achievable with the constrained amphilectane structure. lboro.ac.uk The study of these open-chain analogues is also valuable for understanding the biosynthesis of pseudopterosins, as they are considered putative precursors. lboro.ac.uk

Synthetic efforts have also focused on creating simplified structural analogues to pinpoint the minimal pharmacophore responsible for the observed bioactivities. researchgate.net Studies have demonstrated that greatly simplified analogues can retain significant anti-inflammatory and other biological activities with comparable efficacy to the natural products. researchgate.net For instance, synthetic tricyclic catechol aglycones with varied substitution patterns have been shown to conserve anti-inflammatory properties. nih.gov The development of efficient synthetic routes allows for the production of these analogues in quantities sufficient for extensive biological testing. researchgate.net

Research has also explored the replacement of certain parts of the core structure. For example, substituting the oxazole (B20620) moiety in the related compound pseudopteroxazole (B1238132) with a pyrazine (B50134) to create pseudopteroquinoxaline, which originates from the pseudopterosin G-J aglycone, represents a modification of the heterocyclic portion derived from the aglycone's catechol ring. mdpi.com

The following table summarizes the impact of select core structure modifications on biological activity.

Compound/AnalogueCore Structure ModificationKey FindingReference(s)
Synthetic Tricyclic Catechol Aglycons Varied substitution patterns on the tricyclic core.Anti-inflammatory activity was conserved over a wide range of modifications. researchgate.netnih.gov researchgate.netnih.gov
Seco-Pseudopterosins Open-chain (serrulatane) skeleton instead of the tricyclic (amphilectane) core.Provides an opportunity to investigate SARs not readily attainable in the rigid tricyclic structure. lboro.ac.uk lboro.ac.uk
Simplified Analogues Reduced structural complexity compared to the natural product.Capable of maintaining important bioactivities with comparable efficacy. researchgate.net researchgate.net
Pseudopteroquinoxaline Formation of a pyrazine ring from the catechol moiety of the G-J aglycone.Demonstrates that the catechol portion can be modified to create new heterocyclic systems. mdpi.com mdpi.com

Role of Stereochemistry in Activity Profiles

The stereochemistry of the pseudopterosin aglycone core is a critical determinant of its biological activity. jddonline.comnih.gov The tricyclic skeleton contains multiple chiral centers, and the spatial orientation of substituents significantly influences the molecule's interaction with biological targets. lboro.ac.uk

The pseudopterosin aglycones A–F and G–J are epimeric at the C-1 position, differing in the orientation of the isobutenyl group. lboro.ac.ukjddonline.com The synthesis of the C1-epimeric G-J aglycone is considered more challenging than that of the A-F aglycone, where the isobutenyl group is in a more stable quasi-axial position. nih.gov Synthetic strategies, such as asymmetric hydrovinylation, have been developed to selectively install the correct stereochemistry at various chiral centers, including C1, C3, and C7. nih.govrsc.org

Studies comparing pseudopterosins with different stereochemistry have highlighted its importance. For example, differences in the inhibition of myeloperoxidase (MPO) and leukocyte degranulation were observed between PsG and PsK, which both contain a fucopyranose sugar but differ in the stereochemistry of the aglycone, suggesting stereochemistry is a key factor. nih.gov The absolute stereochemistry of new pseudopterosin derivatives is often determined through comprehensive spectral analyses and chemical transformations. nih.gov The synthesis of enantiomerically pure aglycones, such as the K-L and A-F aglycones from (-)- and (+)-isopulegol respectively, underscores the focus on controlling stereochemistry to produce specific biologically active isomers. rsc.org

NOESY correlation data is crucial in determining the relative stereochemistry of the aglycone rings. For instance, correlations can establish the pseudoaxial or pseudoequatorial orientation of substituents like the isobutenyl side chain at C-1 and the methyl groups at C-3 and C-7. nih.gov

The table below outlines key findings on the role of stereochemistry.

Stereochemical FeatureImpact on Activity/SynthesisKey FindingReference(s)
C-1 Epimers (A-F vs. G-J) Differ in the orientation of the isobutenyl group.This difference in stereochemistry is a defining feature between major pseudopterosin classes. lboro.ac.ukjddonline.com lboro.ac.ukjddonline.com
Aglycone Stereochemistry Affects anti-inflammatory activity.PsG and PsK, with different aglycone stereochemistry, showed different inhibitory activity on MPO and leukocyte degranulation. nih.gov nih.gov
Synthetic Control Essential for producing specific isomers.Asymmetric hydrovinylation and other stereoselective methods are used to install specific chiral centers (C1, C3, C7). nih.govrsc.org nih.govrsc.org
Relative Configuration Determined by advanced NMR techniques.NOESY data helps confirm the spatial orientation of various substituents on the tricyclic core. nih.gov nih.gov

Influence of Functional Group Derivatization

The derivatization of functional groups on the this compound and its analogues is a key strategy for probing structure-activity relationships and optimizing biological profiles. mdpi.com The phenolic hydroxyl groups of the catechol moiety are common targets for modification. lboro.ac.ukmdpi.com

Studies have examined the biological effects of altering these phenolic substituents. mdpi.com For instance, the mono-pentyl ether and mono-methyl ether derivatives of the this compound (4) have been synthesized by alkylation followed by hydrolysis of the sugar moiety. mdpi.com Further substitution of the remaining free phenol (B47542) group can yield di-methyl ethers, triflates, and carbamates. mdpi.com These modifications allow for a systematic investigation of how changes in lipophilicity and electronic properties at the phenolic positions affect antimicrobial or anti-inflammatory activity. mdpi.com

The synthesis of pseudopteroquinoxaline (5) from the this compound (4) involves the oxidation of the catechol and condensation with ethylenediamine, representing a significant derivatization of the phenolic groups into a new heterocyclic system. mdpi.com Such transformations demonstrate the versatility of the aglycone scaffold for creating novel chemical entities. researchgate.netmdpi.com

The table below highlights examples of functional group derivatization on the this compound scaffold.

DerivativeFunctional Group ModifiedPurpose/FindingReference(s)
Mono-pentyl ether (8) Phenolic hydroxyl groupSynthesized to provide a phenolic mimic of another natural product and explore effects of alkylation. mdpi.com mdpi.com
Mono-methyl ether (9) Phenolic hydroxyl groupCreated by alkylation of the parent glycoside followed by hydrolysis. mdpi.com mdpi.com
Di-methyl ether (10) Both phenolic hydroxyl groupsFurther substitution of the mono-methyl ether to study the impact of blocking both hydroxyls. mdpi.com mdpi.com
Triflate (11) and Carbamate (12) Phenolic hydroxyl groupSynthesized from the mono-methyl ether to explore different functional groups at the phenolic position. mdpi.com mdpi.com
Pseudopteroquinoxaline (5) Catechol moietyTransformation of the catechol into a pyrazine ring, creating a new heterocyclic system. mdpi.com mdpi.com

Comparative Analysis with other Pseudopterosin Aglycones and Glycosides

The biological activity of this compound is best understood when compared with its parent glycosides and other members of the pseudopterosin family. The family is diverse, with over 30 unique derivatives identified, differing in their aglycone skeleton, the type of sugar, and the position of glycosylation. mdpi.com

A central question in SAR studies is the role of the sugar moiety. The synthesis of the pseudopterosin A aglycone revealed that it exhibited anti-inflammatory activity similar to a natural mixture of pseudopterosins A-D. researchgate.net This suggests that for certain activities, the aglycone itself contains the core pharmacophore and that the sugar is not strictly essential. researchgate.net However, the sugar can significantly modulate activity. Structural differences, including the type of sugar moiety and its point of attachment to the aglycone, are known to affect biological and cytotoxic activities. mdpi.commdpi.com

Comparisons between different pseudopterosin glycosides have shown a range of potencies. For example, in anti-inflammatory assays, PsN, PsA, iso-PsE, and PsE were found to be among the most potent compounds. mdpi.com Pseudopterosin Q (2) was shown to inhibit thromboxane (B8750289) B2 and superoxide (B77818) anion generation, while several other new pseudopterosins (P, U, V, W, X) showed minimal effects in the same assay, highlighting subtle structure-activity relationships. nih.gov

The aglycones themselves also show diversity. The A-F and K-L aglycones are enantiomeric pairs, while the A-F and G-J aglycones are epimers at C-16. lboro.ac.uk These stereochemical differences can lead to different biological profiles. Furthermore, the seco-pseudopterosins, with their open-chain structure, represent another class for comparison. lboro.ac.uk While structurally related, these different skeletons (amphilectane vs. serrulatane) can lead to functionally distinct biological activities. lboro.ac.uk

The following table provides a comparative analysis of different pseudopterosins and their aglycones.

Compound ClassKey Structural FeatureComparative Activity ProfileReference(s)
Aglycones vs. Glycosides Presence or absence of a sugar moiety.The aglycone can retain significant anti-inflammatory activity, but the sugar often modulates potency and other properties. researchgate.netmdpi.commdpi.com researchgate.netmdpi.commdpi.com
This compound vs. A-F Aglycone Epimeric at the C-1 position.This stereochemical difference is a primary distinction between two major series of pseudopterosins. lboro.ac.uk lboro.ac.uk
Amphilectanes (e.g., Pseudopterosins) vs. Serrulatanes (e.g., Seco-pseudopterosins) Tricyclic vs. open-chain core skeleton.Represent closely related but functionally distinct derivatives. lboro.ac.uk lboro.ac.uk
Among Glycosides (e.g., PsQ vs. PsP, U, V) Subtle differences in structure and acetylation.Can lead to significant differences in specific bioassays, such as inhibition of inflammatory mediators. nih.gov nih.gov

Ecological Roles and Chemical Ecology of Pseudopterosin G J Aglycone

Role in Marine Organism Interactions

Pseudopterosin G-J aglycone, along with other pseudopterosins, is integral to the chemical defense mechanisms of A. elisabethae. acs.org The glycosylated forms of pseudopterosins are thought to act as a deterrent against predators. uga.edu However, the aglycone itself may have different or complementary roles. One hypothesis suggests that the aglycone's activity as a potential feeding attractant could explain why it is found in low concentrations in the coral's tissues when they are undamaged. uga.edu

Table 1: Observed Ecological Interactions of Pseudopterosins

Interaction TypeCompound FormProposed RoleResearch Finding
Predator Defense Glycosylated PseudopterosinsDeterrence against predationThe glycosylated form is hypothesized to be the primary defensive agent against predators. uga.edu
Symbiont Protection This compoundAntioxidant defense for zooxanthellaeSignificantly reduces the loss of photosynthetic yield in zooxanthellae under heat and light stress. uga.edu
Feeding Behavior Pseudopterosin AglyconePotential feeding attractantThis activity may explain the low concentrations of the aglycone in healthy, undamaged coral tissue. uga.edu

Anti-fouling Potential in Marine Environments

Biofouling, the accumulation of microorganisms, algae, and invertebrates on submerged surfaces, is a major challenge for sessile marine organisms. The sea whip A. elisabethae is noted for having a remarkably clean surface, free from the growth of algae and invertebrates, which suggests the presence of an effective chemical defense against fouling organisms. nih.gov

The pseudopterosins are believed to be key contributors to this anti-fouling defense. nih.gov Studies have evaluated the activity of these compounds against bacteria isolated from heavily fouled marine surfaces as an indicator of their anti-fouling capability. nih.gov While research often focuses on the broader class of pseudopterosins, the underlying mechanism involves preventing the initial stages of biofilm formation, which is a critical step in the fouling process. nih.govumh.es By inhibiting the settlement and growth of microbial colonizers, the compounds prevent the subsequent establishment of larger fouling organisms. nih.gov The potent biological activity of marine natural products against fouling is a well-documented phenomenon, and the pseudopterosins are a notable example from octocorals. umh.esrsc.org

Table 2: Research Findings on Anti-fouling Potential

OrganismObservationImplicated CompoundsProposed Mechanism
Antillogorgia elisabethaeThe gorgonian surface is consistently unfouled, lacking obvious algal or invertebrate growth. nih.govPseudopterosins and seco-pseudopterosins. nih.govThe compounds are hypothesized to prevent the surface colonization by bacteria, thereby inhibiting the first step of the fouling succession. nih.gov

Influence on Associated Microbial Communities

The chemical compounds produced by marine invertebrates can actively shape the composition of their surface microbial communities. Research suggests that pseudopterosins play a significant role in selecting and regulating the bacteria associated with the surface of A. elisabethae. nih.gov

Experimental studies have shown that pseudopterosins exhibit selective activity against different types of bacteria. Specifically, they show remarkable effectiveness at controlling the growth of Gram-positive bacteria while being less inhibitory, or even inductive, towards Gram-negative bacteria. nih.gov This selective pressure is reflected in the composition of the coral's natural microbiome. Analysis of the bacterial communities on A. elisabethae reveals a predominance of Gram-negative bacteria, with Proteobacteria and Gammaproteobacteria being the most abundant groups. nih.gov

This evidence strongly suggests that pseudopterosins, including the this compound, are not just broad-spectrum repellents but act as modulators of the microbial community. nih.gov By controlling the growth of certain bacterial groups (e.g., Gram-positive) and allowing or favoring others (e.g., Gram-negative), the coral can maintain a stable and beneficial microbial layer that contributes to its health and defense, including the prevention of fouling. nih.gov

Table 3: Influence of Pseudopterosins on Bacterial Communities

Bacterial GroupEffect of PseudopterosinsResulting Community on Coral SurfaceReference
Gram-positive bacteria Growth is controlled/inhibitedLow abundance nih.gov
Gram-negative bacteria Growth is induced or toleratedHigh abundance (primarily Proteobacteria and Gammaproteobacteria) nih.gov

Analytical Methodologies in Pseudopterosin G J Aglycone Research

Chromatographic Techniques for Purity Assessment and Quantification

The isolation and purification of Pseudopterosin G-J aglycone from the crude extracts of the gorgonian coral Pseudopterogorgia elisabethae necessitate multi-step chromatographic processes. These methods separate the aglycone from a complex mixture of other metabolites, including its glycosylated parent compounds.

Initial separation is often achieved using techniques like Solid Phase Extraction (SPE), which fractionates the crude extract based on polarity. uga.edu For instance, HP20 resin can be used to generate polar, medium-polar, and non-polar fractions from the initial extract. uga.edu Following this initial cleanup, High-Performance Liquid Chromatography (HPLC) is the primary tool for the fine purification and quantification of the aglycone. chemistry-chemists.com Researchers often employ HPLC systems with collections into 96-well plates, which allows for subsequent high-throughput screening of the separated fractions. uga.edu

Thin-Layer Chromatography (TLC) also serves as a rapid, qualitative method to monitor the progress of purification and to identify fractions containing the target compounds by comparing them with known standards. acs.orgresearchgate.net For more volatile precursors or related compounds, Gas Chromatography/Mass Spectrometry (GCMS) analysis can be employed for detection and identification. acs.org

Table 1: Chromatographic Methods in this compound Research

Technique Purpose Details
Solid Phase Extraction (SPE) Initial Fractionation Used for preliminary cleanup of crude extracts to separate compounds into broad polarity groups. uga.edu
High-Performance Liquid Chromatography (HPLC) Purification & Quantification The principal method for isolating the pure aglycone from complex fractions and for quantification. chemistry-chemists.com
Thin-Layer Chromatography (TLC) Monitoring & Identification Provides rapid analysis to track the presence of the aglycone during purification steps. acs.orgresearchgate.net
Gas Chromatography/Mass Spectrometry (GCMS) Detection of Precursors Used to detect and identify volatile precursors in the biosynthetic pathway. acs.org

Advanced Spectroscopic Methods for Structural Confirmation

The definitive structural elucidation of this compound is impossible without advanced spectroscopic methods. These techniques provide detailed information about the molecular formula, connectivity of atoms, and three-dimensional arrangement of the molecule.

High-Resolution Mass Spectrometry (HRMS), including techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS), is used to determine the precise molecular formula of the compound. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complex carbon skeleton and stereochemistry. A full suite of NMR experiments is typically required:

1D NMR: ¹H NMR spectra reveal the proton environments and their couplings, while ¹³C NMR spectra identify all unique carbon atoms in the molecule. uga.eduacs.org

2D NMR:

COSY (Correlation Spectroscopy) establishes proton-proton coupling networks, helping to identify adjacent protons within a spin system. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule. uga.edunih.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton-carbon pairs. uga.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule. uga.eduresearchgate.net

The spectral data for this compound is often compared to that of its parent glycosides and other known related diterpenes to confirm its identity. researchgate.netnih.gov In some cases for related compounds, single-crystal X-ray analysis has been used to unambiguously confirm the molecular structure, providing a definitive reference for the stereochemical assignments made by NMR. nih.gov

Table 2: Spectroscopic Methods for Structural Elucidation

Method Type of Information Provided Relevance to this compound
Mass Spectrometry (HRMS, HRESIMS) Molecular Formula Determines the exact mass and elemental composition. acs.org
¹H NMR Proton Environment Identifies chemical shifts and coupling constants of all protons. uga.edu
¹³C NMR Carbon Skeleton Identifies all unique carbon atoms and their chemical environment. acs.org
COSY ¹H-¹H Connectivity Maps proton-proton couplings to trace out spin systems. nih.gov
HMBC/HSQC ¹H-¹³C Connectivity Connects the molecular fragments by establishing short- and long-range proton-carbon correlations. uga.edu
NOESY/ROESY Stereochemistry Determines the 3D structure by identifying protons that are close in space. uga.eduresearchgate.net

Bioanalytical Assays for Mechanistic Investigations

Bioanalytical assays are critical for understanding the mechanism of action behind the observed biological activities of this compound. Research indicates that the aglycone itself possesses significant bioactivity, sometimes greater than its glycosylated counterparts. uga.edu

A key area of investigation is its antioxidant potential. The Ferric Reducing Antioxidant Power (FRAP) assay has been used to evaluate the antioxidant capacity of diterpenes isolated from P. elisabethae. uga.edu This assay measures the ability of a compound to reduce a ferric-tripyridyltriazine complex to its ferrous form. Studies have shown that extracts containing pseudopterosins have differing antioxidant potentials as measured by the FRAP assay. uga.edu

More specific mechanistic studies have been conducted using a microplate-based assay with the probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). This assay measures the ability of a compound to mitigate oxidative stress. In one study, the pseudopterosin aglycone significantly reduced the oxidation of the DCFH probe in zooxanthellae that were exposed to heat and light stress. uga.edu This suggests a direct protective effect against reactive oxygen species. Notably, the aglycone was highlighted as being particularly effective in this role. uga.edu While other pseudopterosins have been investigated for anti-inflammatory mechanisms, such as the inhibition of thromboxane (B8750289) B2 (TXB2) and superoxide (B77818) anion (O2-) generation, the specific role of the G-J aglycone in these pathways requires further targeted investigation. researchgate.net

Table 3: Bioanalytical Assays for this compound

Assay Biological Mechanism Investigated Key Finding for the Aglycone
Ferric Reducing Antioxidant Power (FRAP) Antioxidant Capacity Diterpenes from the source organism, including pseudopterosins, exhibit antioxidant potential. uga.edu
DCFH-DA Oxidation Assay Protection against Oxidative Stress The aglycone significantly reduces the oxidation of the DCFH probe, indicating a protective role against reactive oxygen species. uga.edu

Future Research Directions and Research Gaps

Exploration of Undiscovered Biological Activities

While the anti-inflammatory properties of pseudopterosins are noted, the bioactivity of the aglycone itself is an area ripe for investigation. organic-chemistry.orgwiley.comresearchgate.net Future research should systematically screen Pseudopterosin G-J aglycone against a wide array of biological targets. This includes exploring its potential as an anticancer, antimalarial, and antimicrobial agent. wiley.comresearchgate.net Given that structurally related compounds have shown diverse pharmacological effects, it is plausible that the G-J aglycone possesses a broader spectrum of activities than currently known. researchgate.netutadeo.edu.co For instance, some pseudopterosins have demonstrated neuromodulatory properties during oxidative stress, suggesting a potential avenue for investigating the aglycone in neuroprotective contexts. mdpi.com

Development of Novel Synthetic Routes with Enhanced Efficiency

The complex, stereochemically intricate structure of this compound has made its total synthesis a significant challenge for organic chemists. lboro.ac.uk While several synthetic routes have been developed, they often involve numerous steps and face challenges like the formation of complex isomeric mixtures and decomposition during final cyclization steps. lboro.ac.uk Future efforts should focus on creating more efficient and selective synthetic pathways. lboro.ac.uk Key areas for improvement include the development of novel cyclization strategies to avoid the formation of diastereomeric mixtures and optimization of reaction conditions to prevent substrate decomposition. lboro.ac.uk The use of strategic disconnections and retrosynthetic analysis will be crucial in designing more logical and plausible synthetic routes. lboro.ac.uk Researchers are exploring various approaches, including Diels-Alder reactions, asymmetric hydrovinylation, and anionic oxy-Cope rearrangements, to construct the characteristic tricyclic skeleton with high stereochemical control. organic-chemistry.orglboro.ac.uknih.gov

Table 1: Key Synthetic Strategies for Pseudopterosin Aglycones

Synthetic StrategyKey ReactionsChallengesReferences
Asymmetric SynthesisAsymmetric allylation, anionic oxy-Cope rearrangement, cationic cyclizationFinal cyclization step can lead to decomposition or complex isomer mixtures. lboro.ac.uk
Diels-Alder CycloadditionDiels-Alder reaction of a chiral divinylallene.Low conversion rates in some cycloaddition steps. organic-chemistry.orgwiley.com
Asymmetric HydrovinylationNickel-catalyzed asymmetric hydrovinylation of vinylarenes.Requires highly tunable catalysts for optimal selectivity. nih.gov

Detailed Mechanistic Elucidation of Biological Actions

A significant gap in the current understanding of this compound is the precise mechanism through which it exerts its biological effects. While anti-inflammatory activity is a known attribute of the broader pseudopterosin family, the specific molecular targets and signaling pathways modulated by the G-J aglycone remain largely uncharacterized. researchgate.netmdpi.com It has been suggested that pseudopterosins may act on cellular membrane receptors, such as G protein-coupled receptors. mdpi.com Future research should employ a combination of biochemical and cell-based assays to identify the direct binding partners of the aglycone. Techniques such as affinity chromatography, proteomics, and genetic knockdown studies could be instrumental in pinpointing its cellular targets and elucidating the downstream signaling cascades. mdpi.com

Comparative Biological Profiling of Synthetic Analogs

The synthesis of structural analogs of this compound offers a powerful tool for understanding structure-activity relationships (SAR). researchgate.net By systematically modifying different parts of the aglycone scaffold, researchers can identify the key structural features responsible for its biological activity. researchgate.net Future studies should focus on the design and synthesis of a diverse library of analogs, followed by comprehensive biological evaluation. researchgate.net This comparative profiling will not only help in identifying the minimal pharmacophore required for activity but also pave the way for the rational design of more potent and selective therapeutic agents. lboro.ac.ukresearchgate.net Simplified synthetic analogs have already shown promise, maintaining important bioactivities with comparable efficacy to the natural products. researchgate.net

Ecological Role in Broader Marine Ecosystems

The gorgonian coral Pseudopterogorgia elisabethae, the source of pseudopterosins, thrives in a competitive reef environment, suggesting that these compounds play a crucial ecological role. utadeo.edu.co It is hypothesized that pseudopterosins, including the G-J aglycone, may function as a chemical defense mechanism against predation and fouling. utadeo.edu.couga.edu Research has shown that these compounds can modulate the growth of marine bacteria, selectively inhibiting Gram-positive bacteria while promoting associations with Gram-negative bacteria. utadeo.edu.co This suggests a role in controlling the microbial communities on the coral's surface. utadeo.edu.co Furthermore, the antioxidant properties of pseudopterosins may help protect the coral's symbiotic zooxanthellae from oxidative stress caused by excess heat and light. uga.edu Future ecological studies should aim to further quantify the antifouling and defensive properties of this compound in a more natural setting and investigate its impact on the wider reef ecosystem.

Biosynthetic Engineering for Sustainable Production

The wild harvesting of P. elisabethae for the extraction of pseudopterosins raises environmental concerns and is not a sustainable long-term production strategy. acs.org While chemical synthesis is an alternative, current methods are often complex and not yet suitable for large-scale industrial production. acs.org A promising avenue for future research lies in the field of biosynthetic engineering. nih.gov The identification and characterization of the genes and enzymes involved in the pseudopterosin biosynthetic pathway are crucial first steps. acs.orgnih.gov Recently, a unique class of multifunctional cytochrome P450 enzymes responsible for a key cascade reaction in the biosynthesis has been identified. acs.org By cloning and expressing these genes in a suitable host organism, such as yeast or bacteria, it may be possible to develop a sustainable and scalable biotechnological production method for this compound and its derivatives. acs.orgnih.gov This approach could involve a combination of recombinant enzyme technology and synthetic methods. nih.gov

Computational Chemistry and Modeling for Structure-Function Relationships

Computational chemistry and molecular modeling offer powerful in silico tools to complement experimental research on this compound. wikipedia.orgkallipos.gr These methods can be used to predict molecular structures, simulate interactions with biological targets, and elucidate structure-function relationships. wikipedia.orgtarosdiscovery.com For instance, computational docking studies could help identify potential binding sites on target proteins, guiding further experimental validation. escholarship.org Quantum mechanics and molecular dynamics simulations can provide insights into the reaction mechanisms of its synthesis and biological actions. kallipos.grescholarship.org By building and refining computational models, researchers can generate hypotheses, prioritize experiments, and accelerate the discovery and development of new therapeutic agents based on the this compound scaffold. wikipedia.orgtarosdiscovery.com

Q & A

Q. What are the key structural features of pseudopterosin G-J aglycone, and how are they validated experimentally?

this compound is a diterpene derivative with a dolabellane skeleton characterized by a 14-membered macrocyclic ring system. Key structural elements include:

  • A tricyclic framework with stereogenic centers at C1, C4, C11, and C12 .
  • A conjugated diene system and hydroxyl/methyl substituents critical for bioactivity . Structural validation typically employs NMR spectroscopy (e.g., 1^1H, 13^13C, COSY, and NOESY) and X-ray crystallography . For example, NOESY correlations confirm the relative configuration of C11(S) and C12(R) .

Q. What synthetic strategies are commonly employed for this compound?

Synthesis often involves multi-step annulation and stereoselective functionalization :

  • A→AB→ABC Annulation : Used to construct the tricyclic core via sequential Diels-Alder reactions .
  • Asymmetric Hydrovinylation : Installs the C1-side chain with >90% enantiomeric excess (e.g., Scheme 3 in ).
  • BBABAC Annulation : Applied in related pseudopterosin aglycones for macrocycle formation .

Q. How is this compound distinguished from pseudopterosin A-F aglycone?

The distinction lies in substituent positioning and oxidation states :

  • This compound lacks the C14 hydroxyl group present in A-F aglycones .
  • Comparative NMR data (e.g., δ~C14~ at 210 ppm for G-J vs. 70 ppm for A-F) confirm structural differences .

Advanced Research Questions

Q. What are the stereochemical challenges in synthesizing this compound, and how are they addressed?

Key challenges include:

  • C13 Configuration Control : The C13(S) stereocenter is prone to epimerization. Using chiral ligands (e.g., L6) in hydrovinylation achieves >99% enantioselectivity .
  • Macrocycle Strain : High-ring strain in the dolabellane skeleton requires low-temperature cyclization (e.g., –78°C) to avoid side reactions .
  • Data Contradictions : Discrepancies in reported yields (e.g., 1% vs. 13.6%) highlight the sensitivity of reaction conditions (catalyst loading, solvent purity) .

Q. How do yields and efficiency compare across synthetic routes?

RouteStepsOverall YieldKey MethodReference
Hydrovinylation2013.6%Asymmetric C1-chain installation
BBABAC Annulation155.5%Macrocyclic ring closure
Triple Diels-Alder111%High-pressure cycloaddition
Note: Yield improvements often correlate with advanced catalysts (e.g., Pd²⁺/chiral ligands) and optimized step sequences .

Q. How do researchers resolve contradictions in biological activity data for pseudopterosin aglycones?

Contradictions arise from impurity profiles and assay variability . Best practices include:

  • HPLC-PDA-MS Purity Checks : Ensure >95% purity for bioassays .
  • Standardized Assays : Use一致的 cell lines (e.g., RAW 264.7 macrophages) and positive controls (e.g., dexamethasone) .
  • Meta-Analysis : Cross-reference data from independent syntheses (e.g., Kocienski vs. Sherburn routes ).

Methodological Guidelines

  • Stereochemical Assignments : Combine NOESY (spatial proximity) with J-based configurational analysis .
  • Yield Optimization : Prioritize "convergent" over "linear" syntheses to minimize step-dependent yield losses .
  • Data Reproducibility : Document catalyst lot numbers, solvent drying protocols, and reaction monitoring (TLC/GC-MS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.